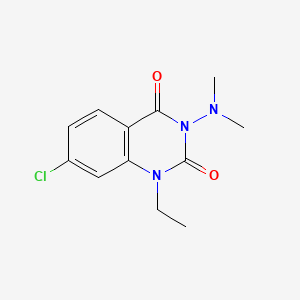
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro and dimethylamino substituent. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-3-(dimethylamino)-1-ethyl-2,4(1H,3H)-quinazolinedione with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the chloro and dimethylamino substituents.
7-Chloroquinazoline: Similar structure with a chloro substituent but without the dimethylamino group.
3-(Dimethylamino)quinazoline: Contains the dimethylamino group but lacks the chloro substituent.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- is unique due to the presence of both the chloro and dimethylamino substituents, which confer specific chemical and biological properties. This combination of substituents can enhance its reactivity and potential therapeutic applications compared to similar compounds.
特性
CAS番号 |
75906-82-0 |
|---|---|
分子式 |
C12H14ClN3O2 |
分子量 |
267.71 g/mol |
IUPAC名 |
7-chloro-3-(dimethylamino)-1-ethylquinazoline-2,4-dione |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-15-10-7-8(13)5-6-9(10)11(17)16(12(15)18)14(2)3/h5-7H,4H2,1-3H3 |
InChIキー |
MFHIESDFZGKHBF-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















